molecular formula C6H11ClF3N B2369212 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride CAS No. 1795467-82-1

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride

Cat. No.: B2369212
CAS No.: 1795467-82-1
M. Wt: 189.61
InChI Key: NNHZKEXLRJGUNR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl It is a derivative of cyclopentane, where one hydrogen atom is replaced by a trifluoromethyl group and another by an amine group The hydrochloride salt form enhances its stability and solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a cyclopentane ring followed by amination. One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) to introduce the trifluoromethyl group. The reaction is carried out under mild conditions with good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)cyclopentan-1-amine: The non-hydrochloride form of the compound.

    2-(Trifluoromethyl)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    2-(Trifluoromethyl)cyclopentan-1-ol: A compound where the amine group is replaced by a hydroxyl group.

Uniqueness

2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart .

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZKEXLRJGUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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